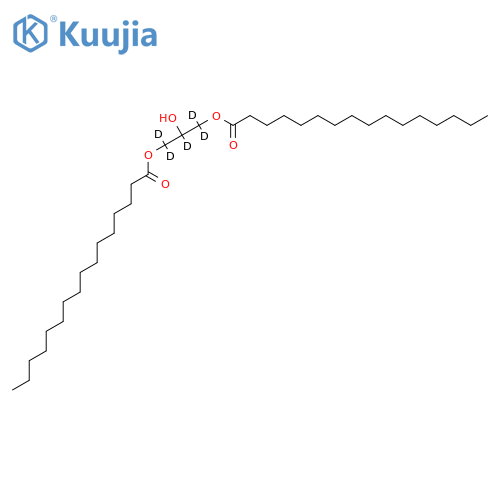Cas no 65615-82-9 (Glycerol-d5 1,3-Dipalmitate)

Glycerol-d5 1,3-Dipalmitate structure
商品名:Glycerol-d5 1,3-Dipalmitate
CAS番号:65615-82-9
MF:C35H68O5
メガワット:573.942240715027
CID:1058790
Glycerol-d5 1,3-Dipalmitate 化学的及び物理的性質
名前と識別子
-
- Glycerol-d5 1,3-Dipalmitate
- 1,3-dihexadecanoyl-2-hydroxy-glycerol (d5)
- LMGL02010311
- DG(16:0/0:0/16:0) (d5)
-
- インチ: 1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D
- InChIKey: GFAZGHREJPXDMH-YYRBTATQSA-N
- ほほえんだ: O(C([2H])([2H])C([2H])(C([2H])([2H])OC(CCCCCCCCCCCCCCC)=O)O)C(CCCCCCCCCCCCCCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 40
- 回転可能化学結合数: 34
- 複雑さ: 490
- トポロジー分子極性表面積: 72.8
Glycerol-d5 1,3-Dipalmitate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G598412-5mg |
Glycerol-d5 1,3-Dipalmitate |
65615-82-9 | 5mg |
$ 184.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-489500-5 mg |
Glycerol-d5 1,3-Dipalmitate, |
65615-82-9 | 5mg |
¥2,858.00 | 2023-07-11 | ||
| A2B Chem LLC | AG72032-50mg |
Glycerol-d5 1,3-DipalMitate |
65615-82-9 | 50mg |
$1532.00 | 2024-04-19 | ||
| TRC | G598412-50mg |
Glycerol-d5 1,3-Dipalmitate |
65615-82-9 | 50mg |
$ 1453.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-489500-5mg |
Glycerol-d5 1,3-Dipalmitate, |
65615-82-9 | 5mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AG72032-5mg |
Glycerol-d5 1,3-DipalMitate |
65615-82-9 | 5mg |
$300.00 | 2024-04-19 |
Glycerol-d5 1,3-Dipalmitate 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
65615-82-9 (Glycerol-d5 1,3-Dipalmitate) 関連製品
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
